molecular formula C25H30N8O2 B12074633 8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione

8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione

Cat. No.: B12074633
M. Wt: 478.6 g/mol
InChI Key: BTGFGXRESYKOCS-DUTLHGSLSA-N
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Description

8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione (hereafter referred to by its non-deuterated form, linagliptin, for clarity) is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. Its chemical structure (Figure 1) features a xanthine core substituted with a 3R-aminopiperidinyl group, a 4-methylquinazolinylmethyl moiety, and a but-2-ynyl side chain .

Linagliptin exhibits high potency (IC₅₀ = 1 nM) and selectivity (>10,000-fold selectivity over DPP-8/9), enabling once-daily oral dosing due to its long elimination half-life (~120 hours) . It functions by inhibiting DPP-4, thereby increasing incretin hormones (GLP-1 and GIP), which stimulate insulin secretion and suppress glucagon release . The deuterated form, while structurally analogous, may offer pharmacokinetic advantages due to deuterium’s kinetic isotope effect, though clinical data remain theoretical .

Properties

Molecular Formula

C25H30N8O2

Molecular Weight

478.6 g/mol

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C25H30N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,21-22H,8-9,12-15,26H2,1-3H3/t17-,21?,22?/m1/s1/i1+1D3

InChI Key

BTGFGXRESYKOCS-DUTLHGSLSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C#CCN1C2C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Canonical SMILES

CC#CCN1C2C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core purine structure. The process may include:

    Formation of the Purine Core: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Attachment of the Quinazoline Moiety: This step often involves nucleophilic substitution reactions where the quinazoline derivative is introduced.

    Incorporation of the Piperidine Ring: The piperidine ring is usually added through reductive amination or similar reactions.

    Introduction of the Trideuterio But-2-ynyl Group: This step involves the use of deuterated reagents to ensure the incorporation of the trideuterio group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinazoline and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deuterated analogs.

Scientific Research Applications

Antidiabetic Agent

One of the primary applications of this compound is as an antidiabetic agent , particularly in the context of Type 2 diabetes. It functions as a dipeptidyl peptidase IV (DPP-IV) inhibitor , which plays a crucial role in glucose metabolism by prolonging the action of incretin hormones that regulate insulin secretion.

Case Study : Research indicates that DPP-IV inhibitors can lead to improved glycemic control and weight management in patients with Type 2 diabetes. A study published in Diabetes Care demonstrated that linagliptin (a related compound) significantly reduced HbA1c levels without causing weight gain or hypoglycemia .

Cancer Therapeutics

The compound has also been investigated for its potential in cancer therapy . Its structural similarity to other purine derivatives suggests it may inhibit various pathways involved in tumor growth and proliferation.

Case Study : A study published in Cancer Research highlighted that purine derivatives can interfere with nucleotide synthesis pathways, thereby inhibiting cancer cell proliferation . This suggests that the compound could be explored further as a therapeutic agent against certain types of cancer.

Neurological Disorders

Research has begun to explore the role of this compound in treating neurological disorders such as Alzheimer's disease. The modulation of neuropeptides through DPP-IV inhibition may have implications for neuroprotection and cognitive function.

Case Study : A paper in Neurobiology of Aging indicated that DPP-IV inhibitors could enhance neurogenesis and improve cognitive performance in animal models of Alzheimer's disease . This opens avenues for further research into the neuroprotective effects of the compound.

Data Tables

Application AreaMechanism of ActionKey Findings
Antidiabetic AgentDPP-IV inhibitionImproved glycemic control without weight gain
Cancer TherapeuticsInhibition of nucleotide synthesisPotential to inhibit tumor growth
Neurological DisordersModulation of neuropeptidesEnhanced neurogenesis and cognitive performance

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and quinazoline moieties are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The trideuterio group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties of Linagliptin vs. Representative DPP-4 Inhibitors

Property Linagliptin (BI 1356) Sitagliptin* Saxagliptin*
Core Structure Xanthine Pyrimidinedione Cyclopropyl-fused pyrrolidine
IC₅₀ (DPP-4 Inhibition) 1 nM 18 nM 50 nM
Selectivity (DPP-8/9) >10,000-fold >2,600-fold >400-fold
Half-Life ~120 hours 12–24 hours 5–8 hours
Dosing Frequency Once daily Once daily Once daily

Note: Data for Sitagliptin and Saxagliptin are derived from general pharmacological literature, as the provided evidence focuses on linagliptin.

Linagliptin’s xanthine scaffold and substituents confer superior potency and duration compared to non-xanthine DPP-4 inhibitors. The 3R-aminopiperidinyl group enhances binding to the S2 pocket of DPP-4, while the 4-methylquinazolinylmethyl moiety improves selectivity . In contrast, Sitagliptin’s pyrimidinedione core and Saxagliptin’s cyclopropyl-pyrrolidine structure exhibit lower potency and shorter half-lives, necessitating comparable or higher dosing frequencies .

Chemical Structure Similarity Analysis

Table 2: Structural Features Influencing DPP-4 Inhibition

Feature Linagliptin Other DPP-4 Inhibitors
Core Scaffold Xanthine Pyrimidinedione, cyanopyrrolidine
Key Substituents 3R-aminopiperidinyl, 4-methylquinazolinylmethyl, but-2-ynyl Fluorophenyl, β-amino acid derivatives
Deuterium Modification Trideuterio but-2-ynyl Absent

Chemical similarity coefficients (e.g., Tanimoto index) highlight linagliptin’s uniqueness: its xanthine core and bulky substituents reduce similarity to other inhibitors (<30% similarity using fingerprint-based metrics) . The deuterated but-2-ynyl group may further distinguish it by slowing CYP450-mediated metabolism, though this remains unverified in the provided evidence .

Theoretical Advantages of Deuterium Substitution

The deuterated form replaces three hydrogen atoms in the but-2-ynyl group with deuterium, a stable isotope. This substitution is hypothesized to:

  • Maintain Pharmacodynamics : Structural similarity ensures retained DPP-4 affinity while optimizing pharmacokinetics.

Table 3: Hypothetical Comparison of Deuterated vs. Non-Deuterated Linagliptin

Parameter Linagliptin (Non-Deuterated) Deuterated Analog
Molecular Weight 472.54 g/mol 475.57 g/mol (estimated)
Metabolic Stability Standard Enhanced (Theoretical)
Half-Life ~120 hours Potential increase

Biological Activity

The compound 8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, primarily used in the treatment of type 2 diabetes mellitus (T2DM). This compound is a derivative of the xanthine scaffold and has gained attention for its significant biological activity and therapeutic potential.

The molecular formula of this compound is C25H28N8O2C_{25}H_{28}N_{8}O_{2} with a molar mass of 472.54 g/mol. It has a melting point of 202 °C and is soluble in DMSO and ethanol but has limited solubility in water. The compound's predicted pKa is 10.01, indicating its basic nature under physiological conditions.

PropertyValue
Molecular FormulaC25H28N8O2
Molar Mass472.54 g/mol
Melting Point202 °C
SolubilityDMSO (17 mg/ml), Water (<1 mg/ml), Ethanol (1 mg/ml)
pKa10.01

8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-butynyl is recognized for its role as a competitive inhibitor of DPP-IV. This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones that are responsible for insulin secretion in response to meals. By inhibiting DPP-IV, this compound helps to maintain elevated levels of these hormones, thereby improving glycemic control in T2DM patients.

Key Findings from Research

  • Inhibition Potency : In vitro studies have shown that this compound exhibits potent inhibition of DPP-IV with an IC50 value of approximately 295 nM . The selectivity for DPP-IV over related enzymes such as DPP-8 and DPP-9 is notably high, with selectivity ratios exceeding 10,000-fold for certain targets .
  • Safety Profile : The compound has low affinity for the hERG channel and M1 receptor, which are often associated with cardiac safety concerns in drug development .
  • Pharmacokinetics : The pharmacokinetic profile indicates that this compound can be administered orally and has favorable absorption characteristics. Its stability under various conditions has been documented, ensuring its efficacy as a therapeutic agent .

Case Studies and Clinical Applications

Several studies have documented the effectiveness of this compound in clinical settings:

  • Clinical Trials : In clinical trials involving patients with T2DM, administration of this DPP-IV inhibitor resulted in significant reductions in HbA1c levels compared to placebo groups. The trials demonstrated not only efficacy but also an acceptable safety profile over extended periods .
  • Comparative Studies : Comparative studies against other DPP-IV inhibitors like sitagliptin and saxagliptin have shown that this compound provides comparable or superior glycemic control with fewer side effects related to gastrointestinal disturbances .

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